molecular formula C16H16N2O2 B10850351 (+)-Lysergic acid CAS No. 855612-60-1

(+)-Lysergic acid

Cat. No.: B10850351
CAS No.: 855612-60-1
M. Wt: 268.31 g/mol
InChI Key: ZAGRKAFMISFKIO-UHFFFAOYSA-N
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Description

. It is a precursor to a wide range of ergoline alkaloids, which have significant pharmaceutical and psychedelic properties. Lysergic acid is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysergic acid can be synthesized through several methods. One of the earliest methods was developed by Robert Burns Woodward in 1956, which involved a complex total synthesis . More recent methods include enantioselective total synthesis based on palladium-catalyzed domino cyclization reactions . Another method involves the hydrolysis of natural lysergamides .

Industrial Production Methods: Industrial production of lysergic acid typically involves the fermentation of the ergot fungus, Claviceps purpurea. The ergot alkaloids produced are then hydrolyzed to yield lysergic acid . This method is preferred due to its efficiency and scalability.

Properties

IUPAC Name

7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGRKAFMISFKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016848
Record name (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855612-60-1, 82-58-6
Record name (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysergic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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